
2-Decaprenyl-6-methoxy-1,4-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-decaprenyl-6-methoxy-1,4-benzoquinone is a polyprenylbenzoquinone. It has a role as a human metabolite.
Wissenschaftliche Forschungsanwendungen
Intracellular Distribution in Fungi
2-Decaprenyl-6-methoxy-1,4-benzoquinone and related compounds have been investigated for their intracellular distribution in fungi. In a study on Saccharomyces carlsbergensis and Aspergillus flavus, these compounds were found mainly in the mitochondria, with small amounts in the supernatant. This suggests a critical role in cellular functions within these organelles (Law & Threlfall, 1972).
Genetic Analysis in Escherichia coli
The compound's role has been explored in genetic studies of Escherichia coli. Mutants accumulating similar quinones were linked to mutations in specific genes related to ubiquinone biosynthesis, revealing insights into the genetic pathways that govern these compounds' formation (Young, McCann, Stroobant, & Gibson, 1971).
Biosynthesis Process
Research has demonstrated the involvement of 2-Decaprenyl-6-methoxy-1,4-benzoquinone in the biosynthesis of ubiquinone. Studies using Escherichia coli extracts have shown enzyme activity crucial for the methylation process in ubiquinone biosynthesis, where this compound acts as a precursor (Leppik, Stroobant, Shineberg, Young, & Gibson, 1976).
Synthesis and Derivatives
The compound has also been a subject of interest in the synthesis of natural 1,4-benzoquinones and their derivatives. For example, microwave-mediated Claisen rearrangement followed by phenol oxidation has been used to synthesize naturally occurring 1,4-benzoquinones, illustrating the chemical versatility and potential applications of these compounds (Davis, Hurst, Jacob, & Moody, 2005).
Biomedical Potential
There is interest in the biomedical potential of these compounds. For instance, derivatives of 1,4-benzoquinone have been identified as thromboxane A2 receptor antagonists, indicating possible therapeutic applications in areas such as platelet aggregation inhibition (Lauer, Anke, & Hansske, 1991).
Eigenschaften
Produktname |
2-Decaprenyl-6-methoxy-1,4-benzoquinone |
|---|---|
Molekularformel |
C57H86O3 |
Molekulargewicht |
819.3 g/mol |
IUPAC-Name |
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C57H86O3/c1-44(2)22-13-23-45(3)24-14-25-46(4)26-15-27-47(5)28-16-29-48(6)30-17-31-49(7)32-18-33-50(8)34-19-35-51(9)36-20-37-52(10)38-21-39-53(11)40-41-54-42-55(58)43-56(60-12)57(54)59/h22,24,26,28,30,32,34,36,38,40,42-43H,13-21,23,25,27,29,31,33,35,37,39,41H2,1-12H3/b45-24+,46-26+,47-28+,48-30+,49-32+,50-34+,51-36+,52-38+,53-40+ |
InChI-Schlüssel |
POYJNCVGTDCCPK-RDSVHMIISA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=CC(=O)C=C(C1=O)OC)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C)C)C)C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





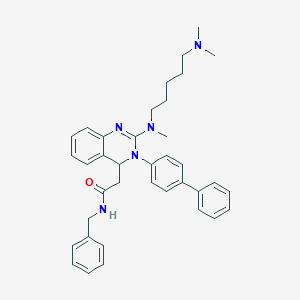
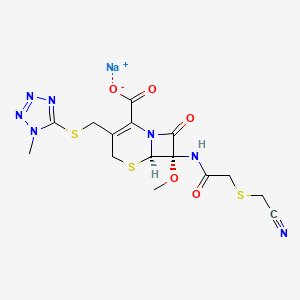
![sodium;4-oxo-4-[[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate](/img/structure/B1262291.png)
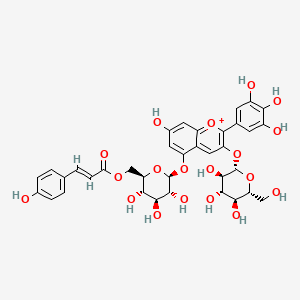
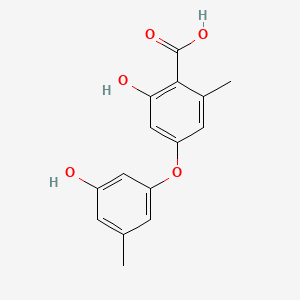
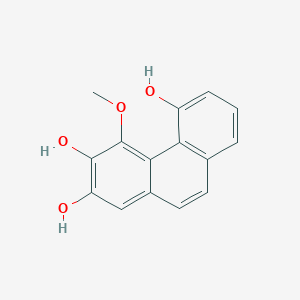
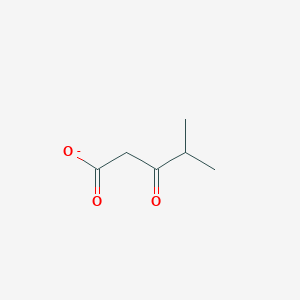

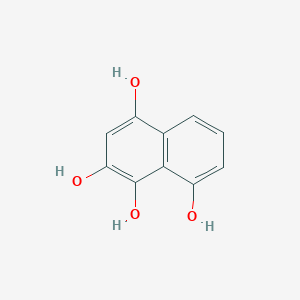
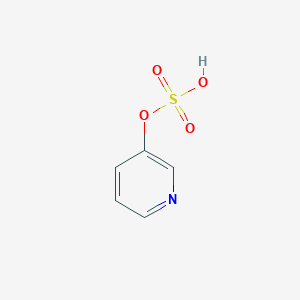
![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1262306.png)
![(1S,2S,3R,7S,8R,9R,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B1262307.png)